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molecular formula C10H16N2 B8604107 1-[5-(Propan-2-yl)pyridin-3-yl]ethan-1-amine

1-[5-(Propan-2-yl)pyridin-3-yl]ethan-1-amine

Cat. No. B8604107
M. Wt: 164.25 g/mol
InChI Key: LCMHYFCFPLYDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299267B2

Procedure details

To a stirred solution of 1-(5-(prop-1-en-2-yl)pyridin-3-yl)ethanone oxime (400 mg) in MeOH.HCl (1.25M, 8 mL) was added 10% Pd/C (40 mg) and stirred under hydrogen atmosphere for 4 h. The catalyst was filtered off and the residue was dissolved in 5 mL of 25% aqueous NH3 and extracted with CHCl3 and the organic layer was washed with brine, dried with Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography (10% MeOH/90% CHCl3 spiked with 0.25% of Et3N) to provide 155 mg of the product.
Name
1-(5-(prop-1-en-2-yl)pyridin-3-yl)ethanone oxime
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([C:4]1[CH:5]=[C:6]([C:10](=[N:12]O)[CH3:11])[CH:7]=[N:8][CH:9]=1)[CH3:3]>CO.Cl.[Pd]>[CH:2]([C:4]1[CH:5]=[C:6]([CH:10]([NH2:12])[CH3:11])[CH:7]=[N:8][CH:9]=1)([CH3:3])[CH3:1] |f:1.2|

Inputs

Step One
Name
1-(5-(prop-1-en-2-yl)pyridin-3-yl)ethanone oxime
Quantity
400 mg
Type
reactant
Smiles
C=C(C)C=1C=C(C=NC1)C(C)=NO
Name
Quantity
8 mL
Type
solvent
Smiles
CO.Cl
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under hydrogen atmosphere for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 5 mL of 25% aqueous NH3
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (10% MeOH/90% CHCl3 spiked with 0.25% of Et3N)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=NC1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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